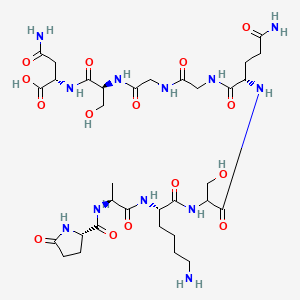
2-(3-Fluoro-5-nitrophenyl)acetic acid
Übersicht
Beschreibung
2-(3-Fluoro-5-nitrophenyl)acetic acid is a research chemical with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol. It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid involves a mixture of 3-fluorophenylacetic acid and concentrated sulfuric acid. Concentrated nitric acid is added dropwise while maintaining the temperature below 40°C .Molecular Structure Analysis
The molecular structure of 2-(3-Fluoro-5-nitrophenyl)acetic acid is represented by the InChI code1S/C8H6FNO4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
2-(3-Fluoro-5-nitrophenyl)acetic acid: is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its structural features, such as the fluorine atom and nitro group, are often found in molecules with significant biological activity. The compound’s acetic acid moiety can be used to introduce carboxylic acid functional groups into larger molecules, which can be essential for drug-target interactions .
Material Science
In material science, this compound can be employed to modify surface properties of materials. The presence of both electron-withdrawing and electron-donating groups within the molecule allows for interactions with a variety of substrates, which can be beneficial in creating specialized coatings or additives that enhance material performance .
Chemical Synthesis
As a reagent, 2-(3-Fluoro-5-nitrophenyl)acetic acid is valuable in chemical synthesis. It can act as an intermediate in the production of more complex molecules. Its reactive groups make it suitable for various chemical reactions, including coupling reactions and as a precursor for the synthesis of heterocyclic compounds .
Analytical Chemistry
This compound can also serve as a standard or reference material in analytical chemistry. Due to its well-defined structure and properties, it can be used to calibrate instruments or validate analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications .
Agrochemical Research
In agrochemical research, derivatives of 2-(3-Fluoro-5-nitrophenyl)acetic acid may be explored for their potential as herbicides or pesticides. The nitro group, in particular, is a common moiety in many agrochemicals, and the introduction of the fluorine atom can lead to compounds with enhanced activity and selectivity .
Bioconjugation Studies
The compound’s functional groups are amenable to bioconjugation, making it useful in the field of biochemistry for labeling proteins or peptides. This can be particularly valuable in the study of protein dynamics, interactions, and localization within cells .
Environmental Science
2-(3-Fluoro-5-nitrophenyl)acetic acid: can be studied for its environmental fate and behavior. Research in this area could include its biodegradation potential, toxicity to aquatic and terrestrial life, and its movement through various environmental compartments .
Computational Chemistry
Finally, in computational chemistry, the compound can be used in molecular modeling studies to predict the behavior of similar molecules in biological systems or to understand its physicochemical properties better. Such studies can inform the design of new compounds with desired characteristics .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-fluoro-5-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFIXAFMCSCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742638 | |
| Record name | (3-Fluoro-5-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-5-nitrophenyl)acetic acid | |
CAS RN |
1211529-88-2 | |
| Record name | (3-Fluoro-5-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-fluoro-5-nitrophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-7H-imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511108.png)



![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)
![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)



![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)

